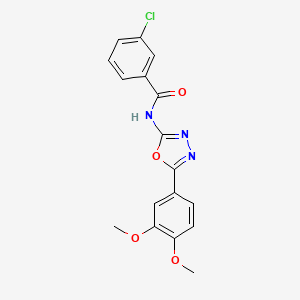

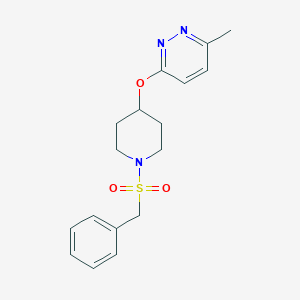

3-(Hydroxyimino)-1,7-dimethylindolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of (3Z)-1,7-dimethyl-1H-indole-2,3-dione 3-oxime, also known as 1,7-dimethyl-3-nitrosoindol-2-ol or 3-(Hydroxyimino)-1,7-dimethylindolin-2-one:

Antibacterial Activity

This compound has shown potential as an antibacterial agent. Research indicates that derivatives of this compound can act as adjuvants to enhance the efficacy of antibiotics like colistin against multidrug-resistant bacteria such as Klebsiella pneumoniae . This makes it a promising candidate in the fight against antibiotic resistance.

Cancer Treatment

Studies have explored the use of this compound in cancer therapy. It has been found to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This makes it a potential candidate for developing new anticancer drugs .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This property could be useful in treating inflammatory diseases .

Neuroprotective Effects

Research has shown that this compound can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which means it can neutralize free radicals and reduce oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it could be applied in the development of anti-aging therapies .

Wound Healing

Studies have indicated that this compound can promote wound healing by enhancing cell migration and proliferation. It can also modulate the expression of genes involved in the wound healing process, making it a potential ingredient in wound care products .

Antiviral Activity

There is evidence to suggest that this compound has antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for developing antiviral drugs .

Enzyme Inhibition

This compound has been found to inhibit various enzymes, including those involved in metabolic pathways and signal transduction. This property can be exploited in the development of enzyme inhibitors for therapeutic use .

Mecanismo De Acción

Target of Action

The primary target of (3Z)-1,7-dimethyl-1H-indole-2,3-dione 3-oxime is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Mode of Action

It is known that the compound interacts with its target, potentially leading to changes in the biochemical signals regulated by mapk10 .

Biochemical Pathways

The compound is likely to affect the pathways regulated by MAPK10. For instance, it has been shown that indirubin-3-oxime, a similar compound, can prevent H2O2-induced neuronal apoptosis by concurrently inhibiting GSK3β and the ERK pathway . It also stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway .

Pharmacokinetics

It is known that similar compounds are absorbed and excreted predominantly via the kidneys . The clearance from plasma is equivalent to the metabolic clearance because almost no unchanged compound is excreted .

Result of Action

It has been shown that similar compounds can suppress colistin resistance in klebsiella pneumoniae , indicating potential antimicrobial effects. Additionally, oximes have been shown to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

1,7-dimethyl-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(11-14)10(13)12(2)9(6)7/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDFXEXXLTUIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)-1,7-dimethylindolin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)

![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)